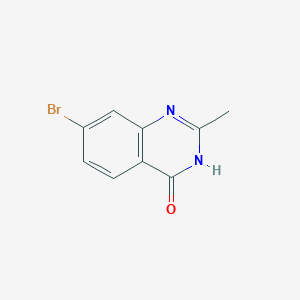

6-Ethyl-2-(4-methylphenyl)-3,4-dihydropyrimidin-4-one

Übersicht

Beschreibung

The description of a compound usually includes its IUPAC name, molecular formula, and structure. It may also include the class of compounds it belongs to and its role or significance in that class.

Synthesis Analysis

This involves detailing the methods and steps used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions used in the synthesis process.Molecular Structure Analysis

This involves analyzing the molecular structure of the compound. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the structure.Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes understanding the reactivity of the compound and the products formed in the reactions.Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound such as melting point, boiling point, solubility, stability, etc.Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Catalyzed Synthesis : The compound is synthesized through various catalyzed methods. For instance, one study demonstrated synthesis using HF-101 strong acidic ion-exchange membrane, yielding a high efficiency of up to 95.2% under optimized conditions (Ni Shu-jing, 2004). Another study used sulfamic acid as a catalyst in ethanol, achieving a 78.5% yield (Peng Qiu-jin, 2010).

X-ray Diffraction Studies : X-ray diffraction has been used to study the molecular structures of similar compounds, providing insights into their conformational features and the influence of substituents on the tetrahydropyrimidine ring (G. Gurskaya et al., 2003).

Synthesis Methods and Mechanisms : Various synthesis methods and mechanisms, such as the Biginelli condensation, have been studied to optimize the production of these compounds (Li Gong-chun, 2010).

Biological and Pharmacological Applications

Calcium Channel Blocking Activity : Some studies have focused on the calcium channel blocker activities of these compounds. For example, certain derivatives were found to be effective on isolated rat ileum and lamb carotid artery, indicating their potential as calcium channel blockers (S. Saraç et al., 2007).

Anti-inflammatory and Analgesic Properties : Research has explored the anti-inflammatory and analgesic activities of these compounds. One study synthesized novel derivatives and found them to exhibit potent anti-inflammatory and analgesic effects in both in vitro and in vivo models (Muralidharan et al., 2019).

Antimicrobial and Antioxidant Activity : The antimicrobial and antioxidant properties of these compounds have been investigated. Some derivatives showed significant antimicrobial activity against various bacteria and fungi, as well as notable antioxidant properties (B. Dey et al., 2022).

Neuroprotective Effects : A study on a derivative of 3,4-dihydropyrimidinone showed promising results in reducing pro-inflammatory factors and protecting against neuronal cell death, suggesting its potential in treating neurodegenerative diseases related to neuroinflammation (O. Kwon et al., 2012).

Drug-Protein Interaction Studies : The interaction of these compounds with human serum albumin has been studied, providing insights into their pharmacokinetics and potential as drug candidates (Gongke Wang et al., 2011).

Safety And Hazards

This involves studying the safety profile and potential hazards associated with the compound. It includes understanding its toxicity, flammability, environmental impact, and safe handling procedures.

Zukünftige Richtungen

This involves discussing potential future research directions. It may include potential applications of the compound, areas where further research is needed, and hypotheses for future studies.

Eigenschaften

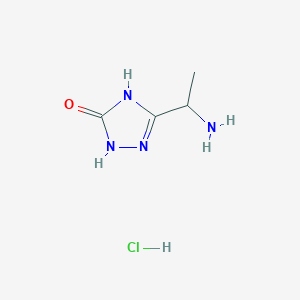

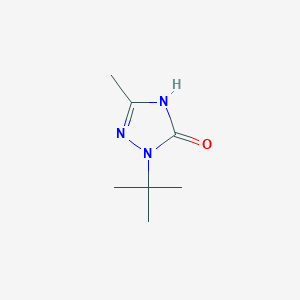

IUPAC Name |

4-ethyl-2-(4-methylphenyl)-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c1-3-11-8-12(16)15-13(14-11)10-6-4-9(2)5-7-10/h4-8H,3H2,1-2H3,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJVYVDKNXJYARD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=O)NC(=N1)C2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Ethyl-2-(4-methylphenyl)-3,4-dihydropyrimidin-4-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

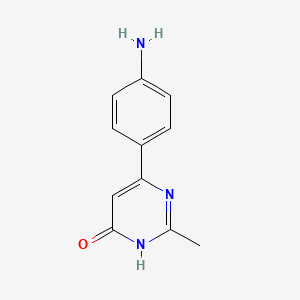

![2-[6-Methyl-4-oxo-2-(pyrimidin-2-yl)-1,4-dihydropyrimidin-5-yl]acetic acid](/img/structure/B1384480.png)

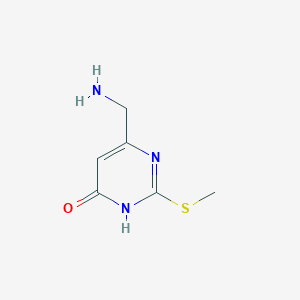

![3-amino-1-methyl-4-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B1384481.png)

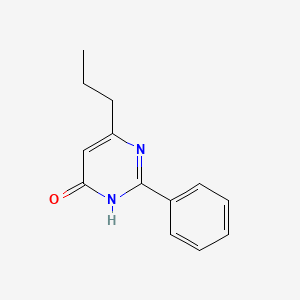

![3-amino-1-methyl-4-(2-thienyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B1384488.png)